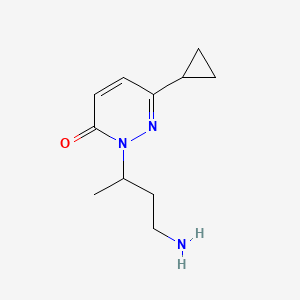

2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Description

Propriétés

IUPAC Name |

2-(4-aminobutan-2-yl)-6-cyclopropylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(6-7-12)14-11(15)5-4-10(13-14)9-2-3-9/h4-5,8-9H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWHAOWWQGHRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C(=O)C=CC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Dihydropyridazinone Core

- Starting materials: Hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

- Reaction: Condensation of hydrazine with a 1,3-dicarbonyl compound forms the pyridazinone ring.

- Conditions: Typically conducted under reflux in polar solvents such as ethanol or acetic acid.

- Outcome: Formation of the 2,3-dihydropyridazin-3-one scaffold with a reactive 6-position for further substitution.

Introduction of the Cyclopropyl Group at the 6-Position

- Approach: Electrophilic substitution or cross-coupling reactions.

- Methods:

- Use of cyclopropyl halides or cyclopropylboronic acids in palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to install the cyclopropyl group at the 6-position.

- Alternatively, direct alkylation of the pyridazinone ring with cyclopropyl electrophiles under basic conditions.

- Catalysts and reagents: Palladium catalysts, bases such as potassium carbonate or cesium carbonate.

- Solvents: DMF, DMSO, or other polar aprotic solvents.

- Notes: Careful control of reaction temperature and stoichiometry is essential to avoid over-alkylation or ring opening of the cyclopropyl group.

Attachment of the 4-Aminobutan-2-yl Side Chain at the 2-Position

- Route: Nucleophilic substitution or reductive amination.

- Method 1: Direct substitution of a suitable leaving group (e.g., halogen) at the 2-position with 4-aminobutan-2-yl nucleophile.

- Method 2: Introduction of a keto or aldehyde group at the 2-position followed by reductive amination with 4-aminobutan-2-ylamine.

- Reagents: Reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Conditions: Mild acidic or neutral pH, room temperature to mild heating.

- Purification: Chromatographic techniques or recrystallization to isolate pure product.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Condensation | Hydrazine + β-dicarbonyl compound, reflux | Form dihydropyridazinone core | Polar solvents like ethanol or acetic acid preferred |

| 2 | Cross-coupling / Alkylation | Cyclopropyl halide/boronic acid, Pd catalyst, base, DMF | Install cyclopropyl at 6-position | Temperature control critical |

| 3 | Nucleophilic substitution / Reductive amination | 4-Aminobutan-2-ylamine, reducing agent (NaBH3CN), mild acid | Attach aminobutyl side chain at 2-position | Purification by chromatography recommended |

Research Findings and Optimization Notes

- Yield and Purity: Multi-step synthesis often results in moderate overall yields; optimization of each step is crucial.

- Selectivity: The cyclopropyl group’s ring strain necessitates mild reaction conditions to prevent ring opening.

- Functional Group Compatibility: Protecting groups may be required on the amine during cyclopropylation steps to prevent side reactions.

- Solubility and Handling: The aminobutyl side chain enhances solubility in polar solvents, facilitating purification.

- Scale-Up Considerations: Use of palladium catalysts and sensitive reagents requires attention to cost and safety during scale-up.

Comparative Analysis with Related Compounds

The preparation of closely related 2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one has been documented, showing similar synthetic routes with substitution of the cyclopropyl group by a triazole moiety. This comparison validates the feasibility of the above methods for the cyclopropyl derivative.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions

Activité Biologique

2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with an amine and cyclopropyl substituent, which may influence its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds similar to 2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one may interact with various biological targets. These include:

- Enzyme Inhibition : Compounds within this class have been shown to inhibit specific enzymes related to parasitic infections, such as PfGSK-3, although the exact mechanism for this compound remains to be fully elucidated.

- Receptor Modulation : Potential interactions with neurotransmitter receptors may suggest roles in neuropharmacology.

Biological Activity

The biological activity of 2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one has been studied in various contexts, including:

Antiparasitic Activity

Recent studies have demonstrated that similar compounds exhibit significant antiparasitic effects. For instance, a related class of compounds showed IC50 values in the nanomolar range against Plasmodium falciparum, indicating strong potential for treating malaria .

Antimicrobial Properties

Preliminary data suggest that this compound may possess antimicrobial properties. In vitro studies are needed to quantify its efficacy against specific bacterial strains.

Data Table: Biological Activity Summary

| Activity Type | Target/Pathogen | IC50 (nM) | Reference |

|---|---|---|---|

| Antiparasitic | Plasmodium falciparum | <10 | |

| Antimicrobial | Various bacterial strains | TBD | TBD |

Case Studies

-

Study on Antiparasitic Efficacy :

- A study evaluated the activity of various derivatives of dihydropyridazine against Plasmodium falciparum. The results indicated that modifications at the cyclopropyl position enhanced activity significantly.

-

Neuropharmacological Effects :

- Another investigation assessed the effects of similar compounds on neurotransmitter systems. Results suggested potential anxiolytic effects, warranting further exploration into their use in treating anxiety disorders.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The table below compares the target compound with structurally related dihydropyridazinones, highlighting substituents, molecular properties, and inferred characteristics:

Research Findings and Implications

Solubility and Polarity: The target compound’s 4-aminobutan-2-yl group confers higher aqueous solubility compared to analogs lacking amines (e.g., ). This is critical for oral bioavailability in drug development. In contrast, the benzimidazole-substituted analog () exhibits poor solubility due to its aromatic bulk but demonstrates strong intermolecular hydrogen bonds (N1–H1∙∙∙O2, N4–H4∙∙∙O1), which stabilize its crystal lattice .

Metabolic Stability :

- The cyclopropyl group in the target compound may reduce oxidative metabolism compared to thienyl () or pyrazolyl () substituents, which are prone to cytochrome P450-mediated modifications.

Synthetic Accessibility: Simpler analogs like 6-cyclopropyl-2,3-dihydropyridazin-3-one () are synthesized in ≥98% purity, suggesting robust protocols for core dihydropyridazinone synthesis . Introducing the 4-aminobutan-2-yl group (target compound) likely requires additional steps, such as reductive amination.

Biological Interactions: Benzimidazole-containing analogs () show planar molecular structures (interplanar angle: 3.69°), favoring interactions with flat biological targets (e.g., enzyme active sites) .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminobutan-2-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions:

- Cyclopropane introduction : Cyclopropane groups can be introduced via [2+1] cycloaddition using carbene precursors under controlled temperatures (e.g., 60–80°C in dichloromethane).

- Amination : The 4-aminobutan-2-yl side chain is incorporated via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C or Ni-based systems.

- Pyridazinone core formation : Cyclocondensation of diketones with hydrazine derivatives in ethanol or DMF under reflux . Methodological Tip: Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (12–24 hours).

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Use SHELX software for structure refinement, especially to resolve dihydropyridazinone ring conformation .

- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor degradation via HPLC.

- Photolytic Stability : Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance spectra.

- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using LC-MS .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent Variation : Synthesize derivatives by replacing the cyclopropyl group with other hydrophobic moieties (e.g., fluorophenyl) or modifying the aminobutyl chain length.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Computational Modeling : Perform docking studies with AutoDock Vina or Schrödinger Suite to predict interactions with biological targets .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Common causes and solutions:

- Metabolic Instability : Use liver microsome assays to identify metabolic hotspots; introduce steric hindrance or fluorine atoms to block oxidation.

- Poor Solubility : Measure logP values (e.g., shake-flask method) and formulate with co-solvents (e.g., PEG-400) or nanocarriers.

- Off-Target Effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action?

- Target Deconvolution : Use affinity chromatography with biotinylated analogs to pull down binding proteins, followed by proteomic analysis.

- Pathway Analysis : Conduct RNA-seq or phosphoproteomics on treated cell lines to identify dysregulated pathways.

- Inhibitor Kinetics : Perform time-dependent enzyme inhibition assays (e.g., NADH depletion for oxidoreductases) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.